3,5-Dimethoxybenzaldehyde

Catalog No.
S749997
CAS No.
7311-34-4
M.F
C9H10O3
M. Wt
166.17 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Dimethoxybenzaldehyde

CAS Number

7311-34-4

Product Name

3,5-Dimethoxybenzaldehyde

IUPAC Name

3,5-dimethoxybenzaldehyde

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

InChI

InChI=1S/C9H10O3/c1-11-8-3-7(6-10)4-9(5-8)12-2/h3-6H,1-2H3

InChI Key

VFZRZRDOXPRTSC-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)C=O)OC

Synonyms

NSC 62667

Canonical SMILES

COC1=CC(=CC(=C1)C=O)OC

Synthesis and Characterization:

3,5-Dimethoxybenzaldehyde can be synthesized through various methods, including the formylation of 3,5-dimethoxybenzene using various formylating agents like Vilsmeier-Haaf reaction or Duff reaction []. Its characterization is typically performed using spectroscopic techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity [].

Precursor for Bioactive Compounds:

,5-Dimethoxybenzaldehyde serves as a valuable precursor for the synthesis of various bioactive compounds due to the presence of the reactive aldehyde functional group and the electron-donating methoxy groups. These compounds exhibit diverse biological activities, including:

  • Antioxidant properties: Studies suggest that compounds derived from 3,5-dimethoxybenzaldehyde possess free radical scavenging and metal chelating activities, potentially contributing to their antioxidant effects [].
  • Antimicrobial activity: Certain derivatives of 3,5-dimethoxybenzaldehyde have shown promising antibacterial and antifungal activities, making them potential candidates for further development as antimicrobial agents [].
  • Anti-inflammatory activity: Some studies have reported the anti-inflammatory properties of compounds derived from 3,5-dimethoxybenzaldehyde, suggesting their potential application in treating inflammatory diseases.

Research in Medicinal Chemistry:

The structural features of 3,5-dimethoxybenzaldehyde make it an attractive scaffold in medicinal chemistry for drug discovery and development. Researchers are exploring the potential of this molecule to design and synthesize novel compounds with therapeutic properties for various diseases [].

Molecular Structure Analysis

The key feature of DMBA's structure is the benzene ring with a formyl group (CHO) attached at one position and two methoxy groups at positions 3 and 5 (relative to the formyl group). The methoxy groups are electron-donating due to the presence of lone pairs on the oxygen atoms. This donation of electrons increases the electron density on the benzene ring, particularly at the positions ortho and para to the methoxy groups []. This electronic effect can influence the reactivity of DMBA in various chemical reactions.


Chemical Reactions Analysis

Several chemical reactions involving DMBA are of interest in scientific research. Here are a few examples:

  • Synthesis: DMBA can be synthesized from various starting materials. A common method involves the formylation of 1,3-dimethoxybenzene (veratrole) using Vilsmeier-Haack reaction [].
C6H4(OCH3)2 + POCl3 + DMF -> C6H3(OCH3)2CHO + POCl2 + DMF (Eq. 1)

(where POCl3 is phosphorus oxychloride, DMF is N,N-Dimethylformamide)

  • Aldol Condensation

    DMBA can participate in aldol condensation reactions with other carbonyl compounds to form more complex organic molecules [].

  • Reductive Amination

    DMBA can be converted to the corresponding primary amine through reductive amination reactions, which are useful for introducing amino functionalities in organic synthesis [].

Physical and Chemical Properties

  • Melting Point: 43-45 °C []
  • Boiling Point: 264-266 °C []
  • Solubility: Soluble in organic solvents like ethanol, acetone, and chloroform. Slightly soluble in water [].
  • Stability: Relatively stable under normal storage conditions. May decompose on exposure to strong acids or bases [].

XLogP3

1.3

Melting Point

46.3 °C

UNII

P82W3UJ5DT

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.92%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

7311-34-4

Wikipedia

3,5-dimethoxybenzaldehyde

Dates

Modify: 2023-08-15

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